

A Comparative Guide to the Characterization of Boc-N-Ethylglycine and its Alternatives

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Compound of Interest

Compound Name: *Boc-N-Ethylglycine*

Cat. No.: *B044928*

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For researchers and professionals in drug development and peptide synthesis, the selection of appropriate protected amino acid building blocks is a critical step. This guide provides a comparative overview of the characterization data for **Boc-N-Ethylglycine**, a valuable N-alkylated amino acid, and contrasts it with two common alternatives: Boc-Glycine and Fmoc-N-Ethylglycine. The data presented is essential for verifying the identity, purity, and suitability of these reagents for synthesis.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physical and chemical properties of **Boc-N-Ethylglycine** and its alternatives. These parameters are fundamental for the initial identification and quality assessment of the compounds.

Property	Boc-N-Ethylglycine	Boc-Glycine	Fmoc-N-Ethylglycine
Appearance	White to pale cream crystals or powder[1]	White powder or crystals	White solid
Molecular Formula	C ₉ H ₁₇ NO ₄ [1]	C ₇ H ₁₃ NO ₄	C ₁₉ H ₁₉ NO ₄
Molecular Weight	203.24 g/mol	175.18 g/mol	325.36 g/mol
Melting Point	83-93 °C[1]	82-92 °C	156 - 163 °C
Purity (Typical)	≥97%	≥98%	≥98% (HPLC)

Spectroscopic Characterization Data

Spectroscopic data is paramount for the unambiguous structural confirmation of these molecules. While complete spectral data for **Boc-N-Ethylglycine** and Fmoc-N-Ethylglycine are not consistently available in the public domain and are typically generated upon synthesis, this section provides available data for Boc-Glycine and general expectations for the others based on their structures.

¹H NMR Spectroscopy

- Boc-Glycine (CDCl₃): The proton NMR spectrum of Boc-Glycine would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the glycine backbone (a doublet around 3.9 ppm), and a broad singlet for the amide proton.
- **Boc-N-Ethylglycine** (Expected): The spectrum would additionally feature signals for the ethyl group, likely a quartet around 3.3 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
- Fmoc-N-Ethylglycine (Expected): The spectrum would be characterized by the complex aromatic signals of the fluorenyl group (typically between 7.2 and 7.8 ppm), along with signals for the ethyl group and the glycine methylene protons.

¹³C NMR Spectroscopy

- Boc-Glycine (DMSO-d₆): The carbon NMR spectrum of Boc-Glycine typically shows signals for the quaternary carbon of the Boc group (~78 ppm), the methyl carbons of the Boc group

(~28 ppm), the methylene carbon of glycine (~42 ppm), and the carbonyl carbons of the Boc group (~156 ppm) and the carboxylic acid (~172 ppm)[2].

- **Boc-N-Ethylglycine** (Expected): In addition to the Boc and glycine signals, resonances for the ethyl group carbons would be expected around 40-50 ppm (CH₂) and 10-15 ppm (CH₃).
- **Fmoc-N-Ethylglycine** (Expected): The spectrum would be dominated by the signals from the fluorenyl group's aromatic carbons (in the 120-145 ppm range) and the carbonyl of the Fmoc group (~156 ppm), in addition to the signals for the N-ethylglycine moiety.

Mass Spectrometry

- **Boc-Glycine**: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would typically show the protonated molecule [M+H]⁺ at m/z 176.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 174.1 would be observed[3].
- **Boc-N-Ethylglycine** (Expected): The expected [M+H]⁺ ion would be at m/z 204.2, and the [M-H]⁻ ion at m/z 202.2. A characteristic fragmentation in positive mode for N-Boc derivatives is the loss of isobutylene and CO₂[4].
- **Fmoc-N-Ethylglycine** (Expected): The expected [M+H]⁺ ion would be at m/z 326.4, and the [M-H]⁻ ion at m/z 324.4.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable characterization data. Below are standard procedures for the synthesis of **Boc-N-Ethylglycine** and for the key analytical techniques used in its characterization.

Synthesis of Boc-N-Ethylglycine

The synthesis of **Boc-N-Ethylglycine** can be achieved through the N-alkylation of Boc-glycine. A general procedure is as follows:

- **Preparation of the Reaction Mixture**: To a solution of Boc-glycine in an appropriate aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0°C under an inert atmosphere (e.g., nitrogen or argon).

- Alkylation: An ethylating agent, such as ethyl iodide, is then added dropwise to the reaction mixture.
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
- Purification: The crude product is then purified, typically by column chromatography, to yield pure **Boc-N-Ethylglycine**[5].

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

NMR Spectroscopy

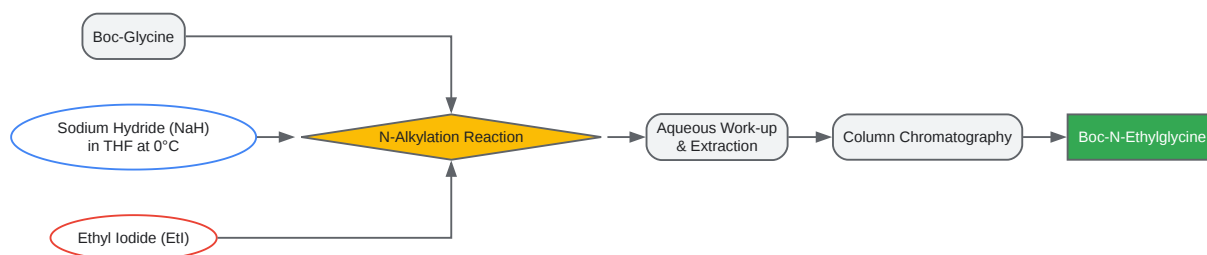
^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing a reference standard (e.g., tetramethylsilane, TMS). The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent and infused into the ESI source. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Workflow Visualization

To further clarify the synthesis process, the following diagram illustrates the workflow for the preparation of **Boc-N-Ethylglycine**.



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Caption: Synthesis of **Boc-N-Ethylglycine**.

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